molecular formula C18H22N2O3S B5452543 N-benzyl-3-(2-ethylphenoxy)azetidine-1-sulfonamide

N-benzyl-3-(2-ethylphenoxy)azetidine-1-sulfonamide

Cat. No.: B5452543
M. Wt: 346.4 g/mol
InChI Key: PSTMTEOVYQAWBZ-UHFFFAOYSA-N
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Description

“N-benzyl-3-(2-ethylphenoxy)azetidine-1-sulfonamide” is a complex organic compound. It likely contains an azetidine core, which is a four-membered ring containing three carbon atoms and one nitrogen atom . The compound also likely contains a benzyl group (a benzene ring attached to a CH2 group), an ethylphenoxy group (an ethyl group attached to a phenoxy group), and a sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom) .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The azetidine core would provide a ring structure, while the benzyl, ethylphenoxy, and sulfonamide groups would add additional complexity .


Chemical Reactions Analysis

Azetidines are known to participate in a variety of chemical reactions due to their ring strain. They can undergo both anionic and cationic ring-opening polymerizations . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Azetidines generally have considerable ring strain, which can influence their physical and chemical properties .

Future Directions

Azetidines are an active area of research due to their potential applications in organic synthesis and medicinal chemistry . Future research may focus on developing new synthesis methods, exploring their reactivity, and investigating their potential uses in various applications .

Properties

IUPAC Name

N-benzyl-3-(2-ethylphenoxy)azetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-16-10-6-7-11-18(16)23-17-13-20(14-17)24(21,22)19-12-15-8-4-3-5-9-15/h3-11,17,19H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTMTEOVYQAWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2CN(C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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